Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate
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Overview
Description
Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate is a synthetic compound belonging to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. This compound is a pale yellow liquid with a distinctive odor and is widely used in various scientific experiments and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using distillation or crystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoic acid.
Reduction: Formation of 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar structural features but lacks the trifluoromethyl group.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the trifluoromethyl group.
Methyl 4-hydroxybenzoate: Similar backbone but without the trifluoromethyl and hydroxybutyl groups
Uniqueness
Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is a compound of interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C12H14F3O3
- Molecular Weight : 270.24 g/mol
- CAS Number : 115933-50-1
The compound exhibits significant lipophilicity and permeability across biological membranes, making it a candidate for various pharmacological applications.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic properties of this compound. In vitro assays demonstrated its ability to inhibit alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), which are key enzymes involved in glucose metabolism.
Concentration (μM) | Alpha-Amylase Inhibition (%) | IC50 (μM) |
---|---|---|
500 | 78.85 | 4.58 |
250 | 73.08 | |
125 | 68.90 | |
62.5 | 62.28 | |
31.25 | 58.47 |
The IC50 value indicates the concentration required to inhibit enzyme activity by half; for comparison, the standard drug acarbose has an IC50 of 1.58 μM .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. In DPPH radical scavenging assays, it showed promising results:
Concentration (μM) | DPPH Scavenging Activity (%) | IC50 (μM) |
---|---|---|
Varies | High | 2.36 |
These findings suggest that this compound has the potential to mitigate oxidative damage in biological systems .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes such as alpha-amylase and PTP-1B, contributing to its antidiabetic effects.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases including diabetes and cardiovascular disorders.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and activity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- A study published in MDPI demonstrated that this compound displayed significant inhibition of alpha-amylase and PTP-1B with promising IC50 values compared to standard drugs .
- Another investigation highlighted its antioxidant capacity through DPPH assays, indicating a potential role in protective health applications .
Properties
IUPAC Name |
methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKMELCTUIEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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